molecular formula C14H17N3O4S2 B12217213 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B12217213
M. Wt: 355.4 g/mol
InChI Key: UTJLUAKDEWQNLQ-UHFFFAOYSA-N
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-(butylsulfonyl)-1,3,4-thiadiazole-2-amine with 4-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be compared with other thiadiazole derivatives such as:

  • N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-4-methoxybenzamide
  • N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-4-9-23(19,20)14-17-16-13(22-14)15-12(18)10-5-7-11(21-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,16,18)

InChI Key

UTJLUAKDEWQNLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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